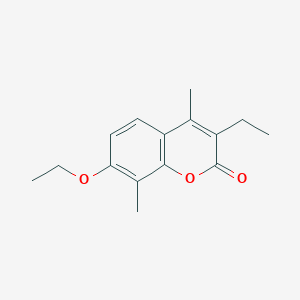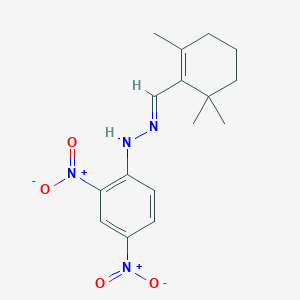![molecular formula C17H15NO6 B5819448 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid](/img/structure/B5819448.png)
3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid, also known as MNBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNBA is a synthetic compound that has been developed by scientists to study its mechanism of action, biochemical and physiological effects, and its potential applications in various fields.
Mécanisme D'action
3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid acts by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant effects. 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid has several advantages for use in lab experiments, including its high yield and purity, its ability to inhibit specific enzymes and proteins, and its potential applications in various fields. However, 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid, including its potential use as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent. Further studies are needed to determine the safety and efficacy of 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid in humans and to develop new 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid derivatives with improved properties. 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid also has potential applications in material science, including the development of new materials with improved properties.
Méthodes De Synthèse
The synthesis of 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid involves the reaction between 2-methoxy-4-(2-nitrovinyl)phenol and 3-(chloromethyl)benzoic acid in the presence of a base. The reaction results in the formation of 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid, which is obtained in high yield and purity.
Applications De Recherche Scientifique
3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid has been studied for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid has also been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.
Propriétés
IUPAC Name |
3-[[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-23-16-10-12(7-8-18(21)22)5-6-15(16)24-11-13-3-2-4-14(9-13)17(19)20/h2-10H,11H2,1H3,(H,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYTXTFEYCNHIB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5819372.png)

![4-({2-[(4-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5819384.png)

![2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5819390.png)
![diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819396.png)
![2-[(aminocarbonothioyl)(3,4-dimethylphenyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5819398.png)


![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5819436.png)
![N-{3,5-dichloro-2-[(3-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5819445.png)

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5819461.png)
![2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819467.png)